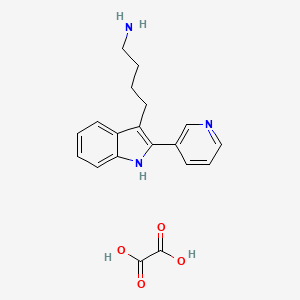![molecular formula C24H4Cl4O6 B13112459 2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone](/img/structure/B13112459.png)
2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[1391116,2003,708,2509,13024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone is a complex organic compound with a unique structure characterized by multiple chlorine atoms and oxygen atoms
Vorbereitungsmethoden
The synthesis of 2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone involves several steps. The synthetic routes typically include the chlorination of precursor compounds under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialized coatings.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone stands out due to its unique structure and stability. Similar compounds include:
1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid: Known for its optical properties and used in dye synthesis.
1,2,4,5-tetrachloro-3-nitrobenzene: Used in organic synthesis and as an intermediate in the production of other chemicals.
These compounds share some structural similarities but differ in their specific applications and properties.
Eigenschaften
Molekularformel |
C24H4Cl4O6 |
|---|---|
Molekulargewicht |
530.1 g/mol |
IUPAC-Name |
2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone |
InChI |
InChI=1S/C24H4Cl4O6/c25-6-3-1-5-2-4-7(26)10-8(5)9(6)13-11-12(15-17(19(13)27)23(31)33-21(15)29)16-18(20(28)14(10)11)24(32)34-22(16)30/h1-4H |
InChI-Schlüssel |
CEOSGQKGZQZWBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C3=C1C=CC(=C3C4=C(C5=C(C6=C4C2=C(C7=C6C(=O)OC7=O)Cl)C(=O)OC5=O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one](/img/structure/B13112383.png)
![2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13112389.png)




![1H-indolo[2,3-b]quinoxaline](/img/structure/B13112420.png)


![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B13112463.png)


![4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl](/img/structure/B13112470.png)
